molecular formula C9H5BrFNO2 B3167913 7-bromo-4-fluoro-1H-indole-2-carboxylic acid CAS No. 926208-98-2

7-bromo-4-fluoro-1H-indole-2-carboxylic acid

Cat. No. B3167913
CAS RN: 926208-98-2
M. Wt: 258.04 g/mol
InChI Key: HOSBAJJUPHKMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-fluoro-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been reported in various methods, including modern versions of classical synthesis methods such as Bartoli indole synthesis . A specific synthesis from 7-bromoindole-2-carboxylic acid has been reported .


Molecular Structure Analysis

The molecular weight of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid is 258.05 . The InChI code is 1S/C9H5BrFNO2/c10-5-1-2-6 (11)8-4 (5)3-7 (12-8)9 (13)14/h1-3,12H, (H,13,14) .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are used as reactants for the preparation of various compounds .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has shown that derivatives of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid and similar compounds have significant potential in antimicrobial, anti-inflammatory, and antiproliferative applications. For instance, compounds derived from 4-/5-/6-/7-nitro and 5-fluoro/chloro/bromoindole-2-carbohydrazides, related to 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, have demonstrated moderate to good antiproliferative activity, indicating their potential in antimicrobial and anti-inflammatory applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Chemical Synthesis and Flexibility

The chemical synthesis of fluoroindolecarboxylic acids, which includes compounds like 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, showcases the flexibility and simplicity in accessing a variety of substituted indoles. This is achieved through different synthetic routes, including direct synthesis from corresponding fluoroindoles or through halogen/metal permutation. Such methodologies underline the significance of these compounds in further chemical applications and research (Schlosser, Ginanneschi, & Leroux, 2006).

Building Blocks for Transition Metal-Mediated Chemistry

The synthesis of bromo and dibrominated indole derivatives, including those structurally related to 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, provides valuable substrates for further chemical elaboration using transition metal-mediated cross-coupling chemistry. This highlights the role of such compounds as versatile building blocks in organic synthesis, contributing to the development of more complex molecules (Huleatt, Choo, Chua, & Chai, 2008).

Safety and Hazards

While specific safety and hazard information for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid is not available, it’s important to handle all chemicals with appropriate safety measures. Some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, and more . The development of new drugs that overcome antimicrobial resistance problems is necessary, and heterocyclic compounds like indoles are key to this development .

properties

IUPAC Name

7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)4-3-7(9(13)14)12-8(4)5/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSBAJJUPHKMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255796
Record name 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-fluoro-1H-indole-2-carboxylic acid

CAS RN

926208-98-2
Record name 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926208-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-bromo-4-fluoro-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-bromo-4-fluoro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.